3-Chloro-2-diethoxyphosphorylprop-1-ene
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Overview
Description
3-Chloro-2-diethoxyphosphorylprop-1-ene is an organophosphorus compound with the molecular formula C7H14ClO3P It is characterized by the presence of a chloro group, a diethoxyphosphoryl group, and an alkene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-diethoxyphosphorylprop-1-ene typically involves the reaction of 3-chloropropene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-diethoxyphosphorylprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The alkene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Electrophiles: Halogens, hydrogen halides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as phosphoramidates, phosphorothioates, or phosphorates can be formed.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Oxidation and Reduction Products: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
3-Chloro-2-diethoxyphosphorylprop-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers
Mechanism of Action
The mechanism of action of 3-Chloro-2-diethoxyphosphorylprop-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or the modification of biological pathways, depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Diethoxyphosphorylprop-1-ene: Similar in structure but lacks the chloro group.
3-Chloroprop-1-ene: Similar in structure but lacks the diethoxyphosphoryl group.
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and applications in various fields .
Properties
CAS No. |
136950-56-6 |
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Molecular Formula |
C7H14ClO3P |
Molecular Weight |
212.61 g/mol |
IUPAC Name |
3-chloro-2-diethoxyphosphorylprop-1-ene |
InChI |
InChI=1S/C7H14ClO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h3-6H2,1-2H3 |
InChI Key |
YCKJOMWMLCSGAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C)CCl)OCC |
Origin of Product |
United States |
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